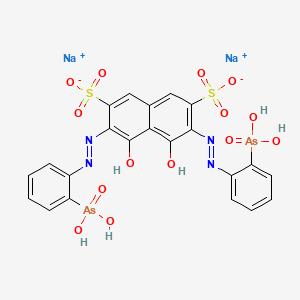
(+)-(S)-Tylophorine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(S)-Tylophorine-d8 is a deuterated derivative of (+)-(S)-Tylophorine, an alkaloid isolated from the plant Tylophora indica. This compound is known for its potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory, anti-cancer, and anti-viral activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-Tylophorine-d8 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms, which can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(S)-Tylophorine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
(+)-(S)-Tylophorine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of deuterium isotope effects and in the development of new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer, viral infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (+)-(S)-Tylophorine-d8 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it modulates the immune response, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(+)-(S)-Tylophorine: The non-deuterated parent compound with similar biological activities.
Tylophorinine: Another alkaloid from Tylophora indica with comparable therapeutic properties.
Dehydrotylophorine: A structurally related compound with distinct biological effects.
Uniqueness
(+)-(S)-Tylophorine-d8 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in drug development and research, providing insights into the role of isotopic substitution in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1795785-68-0 |
|---|---|
Molekularformel |
C₂₄H₁₉D₈NO₄ |
Molekulargewicht |
401.52 |
Synonyme |
(S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; NSC 717335-d8; NSC 76387-d8; NSTP 0G01-d8; Tylophorin-d8; (13aS)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


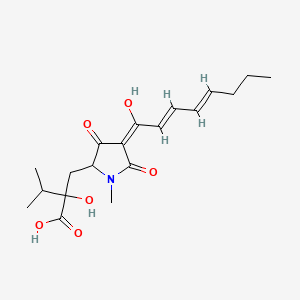
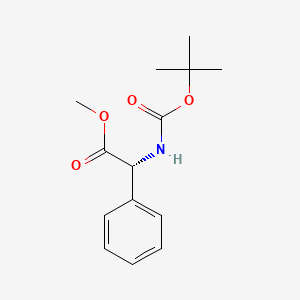
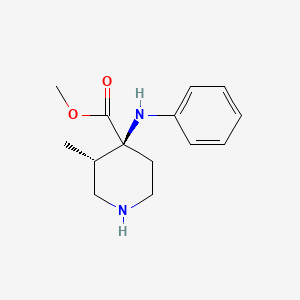

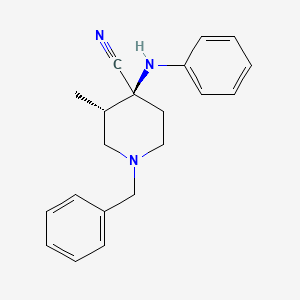
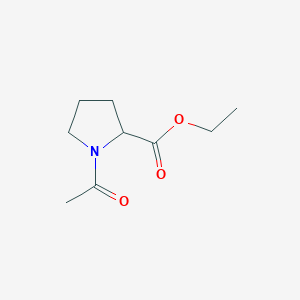
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
